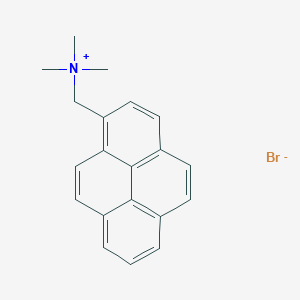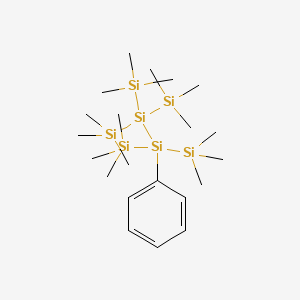
1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane is an organosilicon compound known for its unique structure and properties. It is characterized by the presence of multiple silicon atoms and trimethylsilyl groups, making it a valuable compound in various chemical applications.
Méthodes De Préparation
The synthesis of 1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane typically involves the reaction of phenyltrichlorosilane with hexamethyldisilane in the presence of a catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl groups are replaced by other functional groups, using reagents like halogens or organometallic compounds.
Applications De Recherche Scientifique
1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of silicon-based biomaterials.
Industry: It is used in the production of high-performance materials, such as silicone rubbers and resins, due to its stability and unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, allowing it to participate in a range of chemical reactions. Its trimethylsilyl groups provide steric protection, enhancing its stability and reactivity in specific conditions.
Comparaison Avec Des Composés Similaires
1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, it shares some structural similarities but differs in its reactivity and applications.
Tetrakis(trimethylsilyloxy)silane: This compound is used in the production of silicone-based materials and has different functional groups compared to this compound.
Hexamethyldisilane: A simpler compound with fewer silicon atoms, it is used as a precursor in the synthesis of more complex organosilicon compounds.
The uniqueness of this compound lies in its specific arrangement of silicon atoms and trimethylsilyl groups, which confer distinct properties and reactivity patterns.
Propriétés
Numéro CAS |
209621-79-4 |
|---|---|
Formule moléculaire |
C21H50Si7 |
Poids moléculaire |
499.2 g/mol |
Nom IUPAC |
trimethyl-[[phenyl-bis(trimethylsilyl)silyl]-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C21H50Si7/c1-22(2,3)27(23(4,5)6,21-19-17-16-18-20-21)28(24(7,8)9,25(10,11)12)26(13,14)15/h16-20H,1-15H3 |
Clé InChI |
VUFROUOLXOIKJL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


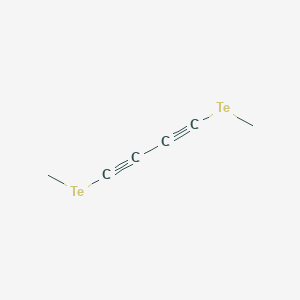

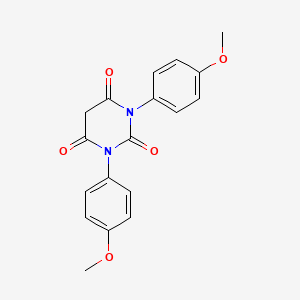
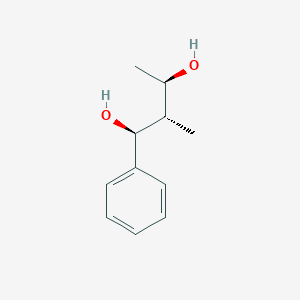
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
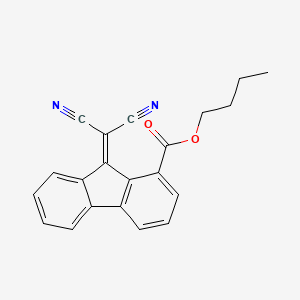
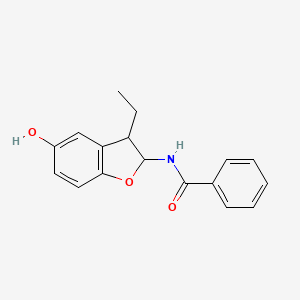
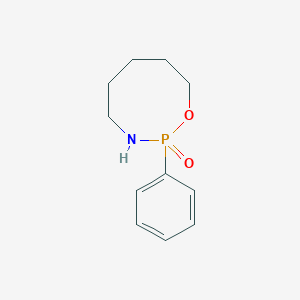
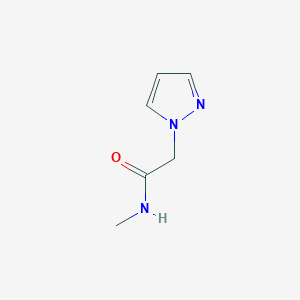
![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)

![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
